molecular formula C14H13NO B12411972 1-Descarboxy ketorolac-d4

1-Descarboxy ketorolac-d4

Cat. No.: B12411972
M. Wt: 215.28 g/mol
InChI Key: DHUITNLXEMJSMU-NVKMLNCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Descarboxy ketorolac-d4 is a deuterated analog of 1-Descarboxy ketorolac, a compound related to ketorolac, a nonsteroidal anti-inflammatory drug (NSAID). The deuterium atoms in this compound replace hydrogen atoms, making it useful in various research applications, particularly in the field of proteomics .

Preparation Methods

The synthesis of 1-Descarboxy ketorolac-d4 involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

1-Descarboxy ketorolac-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Descarboxy ketorolac-d4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Descarboxy ketorolac-d4 is similar to that of ketorolac. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever .

Comparison with Similar Compounds

1-Descarboxy ketorolac-d4 can be compared with other similar compounds, such as:

    Ketorolac: The parent compound, which is a widely used NSAID.

    1-Descarboxy ketorolac: The non-deuterated analog of this compound.

    Other deuterated NSAIDs: Compounds like deuterated ibuprofen and deuterated naproxen, which have similar applications in research.

The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in research applications, such as improved stability and altered pharmacokinetics .

Properties

Molecular Formula

C14H13NO

Molecular Weight

215.28 g/mol

IUPAC Name

phenyl-(5,5,6,6-tetradeuterio-7H-pyrrolizin-3-yl)methanone

InChI

InChI=1S/C14H13NO/c16-14(11-5-2-1-3-6-11)13-9-8-12-7-4-10-15(12)13/h1-3,5-6,8-9H,4,7,10H2/i4D2,10D2

InChI Key

DHUITNLXEMJSMU-NVKMLNCQSA-N

Isomeric SMILES

[2H]C1(CC2=CC=C(N2C1([2H])[2H])C(=O)C3=CC=CC=C3)[2H]

Canonical SMILES

C1CC2=CC=C(N2C1)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.